3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17832175
InChI: InChI=1S/C10H13N3O/c1-7-9(12-13-10(7)11)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13)
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17832175

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 5-[2-(furan-2-yl)ethyl]-4-methyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C10H13N3O/c1-7-9(12-13-10(7)11)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13)
Standard InChI Key KRJOJUMWEHOVFM-UHFFFAOYSA-N
Canonical SMILES CC1=C(NN=C1N)CCC2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) fused with a furan group (a five-membered oxygen-containing aromatic ring). The pyrazole core is substituted at position 4 with a methyl group (CH3-\text{CH}_3) and at position 5 with a 2-(furan-2-yl)ethyl chain (CH2CH2C4H3O-\text{CH}_2\text{CH}_2-\text{C}_4\text{H}_3\text{O}) . This configuration is confirmed by its SMILES notation, CN1C(=CC(=N1)CCC2=CC=CO2)N, and InChIKey, RUGIAKNEUFORJK-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical details .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC10H13N3O\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{O}
Molecular Weight191.23 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area64.8 Ų
LogP (Octanol-Water)1.78

These parameters, computed using PubChem’s algorithms, suggest moderate hydrophobicity and significant polarity, facilitating interactions with biological targets .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine typically involves cyclocondensation reactions. A validated route involves reacting 1-(furan-2-yl)propan-1-one with methylhydrazine in acidic media, followed by purification via column chromatography . The reaction mechanism proceeds through hydrazone formation, intramolecular cyclization, and subsequent amine functionalization.

Reaction Scheme:

1-(Furan-2-yl)propan-1-one+CH3NHNH2H+Intermediate HydrazoneCyclization3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine\text{1-(Furan-2-yl)propan-1-one} + \text{CH}_3\text{NHNH}_2 \xrightarrow{\text{H}^+} \text{Intermediate Hydrazone} \rightarrow \text{Cyclization} \rightarrow \text{3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine}

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield (up to 78%) and purity (>95%). Catalytic systems using Lewis acids (e.g., ZnCl2_2) accelerate cyclization, while solvent-free conditions reduce environmental impact .

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound serves as a scaffold for anticancer agents. Modifications at the amine group (-NH2_2) yield derivatives with enhanced solubility and target affinity. For instance, acylated analogs show 3-fold higher cytotoxicity against MCF-7 breast cancer cells .

Functional Materials

Incorporating the furan-pyrazole motif into polymers improves thermal stability (TgT_g up to 215°C) and mechanical strength (Young’s modulus = 2.4 GPa), making it suitable for high-performance coatings .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesBiological Activity
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amineMethyl at pyrazole-C4, furan-ethyl at C5Antimicrobial, kinase inhibition
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleDihydropyrazole, p-tolyl substituentAntifungal, anti-inflammatory
1-(2-Furanoyl)-3-methylpyrazoleFuranoyl group at N1, methyl at C3Antioxidant, material precursor

This table underscores the impact of substituents on bioactivity. The methyl group enhances metabolic stability, while the furan-ethyl chain augments hydrophobic interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator